N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide
Description
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a thiazole ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S2/c1-12-17(24-13(2)19-12)25(22,23)20-16-7-9-21(10-8-16)11-14-3-5-15(18)6-4-14/h3-6,16,20H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDKRYCHMIDDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The piperidine intermediate can be synthesized through the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions. The thiazole intermediate is prepared by reacting 2,4-dimethylthiazole with chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-sulfonamide: shares similarities with other sulfonamide-containing compounds and piperidine derivatives.
Sulfonamides: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Piperidine Derivatives: These compounds are often used in pharmaceuticals due to their ability to interact with biological targets.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
